4-[4-(4-甲氧基苄基)-5-甲基-4H-1,2,4-三唑-3-基]-1-甲基-1H-吡唑-5-胺
描述
The compound is an organic molecule with several functional groups, including a methoxy group (-OCH3), a benzyl group (C6H5CH2-), a triazole ring, and a pyrazole ring. These functional groups could potentially influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzyl, triazole, and pyrazole) could contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might be susceptible to reactions involving nucleophilic substitution, while the triazole and pyrazole rings might participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of aromatic rings could influence properties like solubility, melting point, and boiling point .科学研究应用
合成和抗菌活性
已经合成了一些新型的 1,2,4-三唑衍生物,包括与所讨论化学结构相关的化合物。这些化合物已被筛选其抗菌活性,结果表明某些衍生物对各种微生物具有良好或中等的活性。这表明基于 1,2,4-三唑支架开发新型抗菌剂的潜力 (Bektaş 等人,2007)。
环核苷酸磷酸二酯酶 4 型抑制剂
研究还探索了用吡唑并[1,5-a]-1,3,5-三嗪替代腺嘌呤衍生物的生物等排,从而产生了有效的磷酸二酯酶 4 型抑制剂。这些化合物在抑制人单核细胞中 TNFalpha 释放方面显示出希望,表明在治疗炎症性疾病中具有潜在应用 (Raboisson 等人,2003)。
抗氧化和 α-葡萄糖苷酶抑制活性
已经报道了含有 1,2,4-三唑和吡唑环的席夫碱的合成和评估,某些化合物显示出显着的 α-葡萄糖苷酶抑制和有效的抗氧化特性。这些发现强调了此类衍生物在管理氧化应激和糖尿病相关并发症方面的潜力 (Pillai 等人,2019)。
抗菌和抗真菌剂
已经合成了 1-(4-甲氧基苄基)-3-环丙基-1H-吡唑-5-胺的新型取代衍生物,并测试了它们的抗菌和抗真菌活性。这些研究已经确定了具有有效抗菌特性的化合物,突出了此类衍生物的治疗潜力 (Raju 等人,2010)。
安全和危害
未来方向
作用机制
Target of Action
Similar compounds have been shown to interact with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
Similar compounds have been designed to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These interactions can lead to changes in the activity of these targets, potentially influencing the progression of diseases such as AD .
Biochemical Pathways
Similar compounds have been shown to influence in vivo neurogenesis, oxidative and inflammatory pathways . These pathways are critical in the pathophysiology of diseases like AD .
Result of Action
Similar compounds have been shown to prevent amyloid beta (aβ) formation through the downregulation of amyloid protein precursor (app) and bace levels in appswe-expressing cells . Furthermore, they have been shown to reduce the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
属性
IUPAC Name |
4-[4-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-10-18-19-15(13-8-17-20(2)14(13)16)21(10)9-11-4-6-12(22-3)7-5-11/h4-8H,9,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWDDYZQXWDNLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=C(C=C2)OC)C3=C(N(N=C3)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325188 | |
Record name | 4-[4-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817526 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
955976-91-7 | |
Record name | 4-[4-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。